Cyclobutyl 3,5-difluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

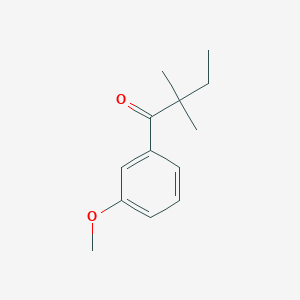

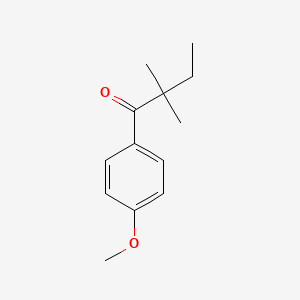

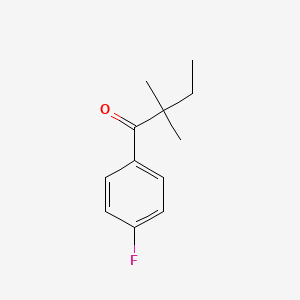

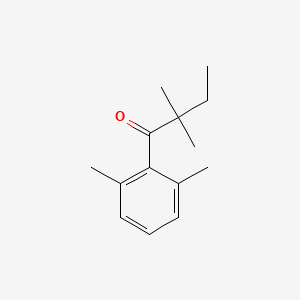

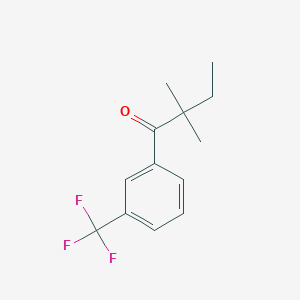

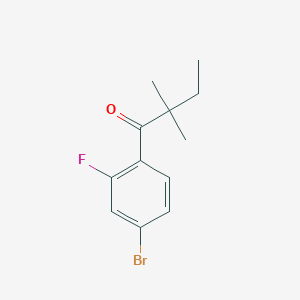

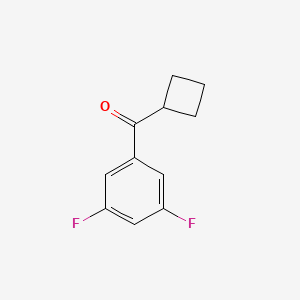

Cyclobutyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C11H10F2O . It has a molecular weight of 196.2 and belongs to the family of benzophenones.

Molecular Structure Analysis

The InChI code for Cyclobutyl 3,5-difluorophenyl ketone is1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 . This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis

Cyclobutyl 3,5-difluorophenyl ketone has a molecular weight of 196.2 . Its IUPAC name is cyclobutyl (3,5-difluorophenyl)methanone . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Chemical Structure and Electrophilicity

Cyclobutyl ketones, including variants such as cyclobutyl 3,5-difluorophenyl ketone, demonstrate intriguing chemical properties due to their unique structural characteristics. A study focusing on the NMR parameters of cyclobutenones and benzocyclobutenones reveals insights into the electrophilicity of the carbonyl moiety within these compounds. Initial investigations showed that the carbonyl group of saturated and unsaturated cyclobutyl ketones exhibits relatively strong double bond character, indicating low electrophilicity. This is attributed to the conjugation of the carbonyl group with the fused benzene ring or olefinic linkage, which distributes the partial positive charge away from the carbonyl carbon, consequently lowering its electrophilicity. This property is crucial for understanding the reactivity and potential applications of cyclobutyl 3,5-difluorophenyl ketone in various chemical syntheses (Frimer, Sharon, & Gottlieb, 2003).

Catalytic Applications

In the realm of catalysis, cyclobutyl ketones have been utilized in innovative chemical processes. For instance, diphosphinidenecyclobutene-coordinated platinum(II) complexes have been employed as highly selective catalysts for the dehydrogenative silylation of ketones, yielding silyl enol ethers in high yields. This catalytic application underscores the versatility of cyclobutyl ketones in facilitating efficient and selective chemical transformations, potentially including the silylation of cyclobutyl 3,5-difluorophenyl ketone (Ozawa et al., 2001).

Synthesis of Heterocyclic Compounds

Cyclobutyl ketones also play a pivotal role in the synthesis of complex heterocyclic structures. l-Proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones have been reported to facilitate easy access to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This methodology highlights the utility of cyclobutyl ketones, including cyclobutyl 3,5-difluorophenyl ketone, in constructing spiro- and fused heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and materials science (Bernard et al., 2007).

Propriétés

IUPAC Name |

cyclobutyl-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAOMRLAVWNOLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642553 |

Source

|

| Record name | Cyclobutyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3,5-difluorophenyl ketone | |

CAS RN |

898791-30-5 |

Source

|

| Record name | Cyclobutyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.